Product packaging for Acetophenazine-d4 Dimaleate(Cat. No.:CAS No. 1331636-00-0)

Acetophenazine-d4 Dimaleate

Cat. No.: B590172
CAS No.: 1331636-00-0
M. Wt: 531.66
InChI Key: JVMBOHDUHCHGOE-ISZRLBLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetophenazine-d4 Dimaleate is a deuterated analog of Acetophenazine, a phenothiazine-derived typical antipsychotic. This high-purity compound is designed for use as an internal standard in mass spectrometry-based assays, improving the accuracy and reliability of quantitative analyses for Acetophenazine in complex biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift that facilitates precise measurement in pharmacokinetic and metabolic studies. The parent compound, Acetophenazine, functions primarily as an antagonist of postsynaptic dopaminergic D1 and D2 receptors in the brain . This mechanism is central to its historical use in managing disorganized and psychotic thinking, as well as false perceptions like hallucinations and delusions . As a research tool, this compound is critical for advancing neuropharmacology investigations, particularly in studying the dynamics and distribution of phenothiazine antipsychotics. It enables sensitive tracking of the compound's absorption, metabolism, and elimination pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this deuterated standard to support rigorous and reproducible scientific inquiry into the mechanisms of antipsychotic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O6S B590172 Acetophenazine-d4 Dimaleate CAS No. 1331636-00-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMBOHDUHCHGOE-ISZRLBLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Characterization of Acetophenazine D4 Dimaleate

Design Principles for Site-Specific Deuterium (B1214612) Incorporation in Phenothiazine (B1677639) Scaffolds

The strategic placement of deuterium atoms within a molecule, known as site-specific isotopic labeling, is a critical technique in pharmaceutical research. spirochem.comnih.gov For phenothiazine scaffolds, the class of compounds to which acetophenazine (B1666502) belongs, this process requires careful consideration of the molecule's structure and reactivity. nih.govwiley.commdpi.com The primary goal is to introduce deuterium at positions that can influence the drug's metabolic profile, often by slowing down metabolic processes at specific sites—a phenomenon known as the kinetic isotope effect. neulandlabs.com

Selection of Deuterated Precursors and Reagents for Targeted Labeling

The synthesis of a deuterated compound like Acetophenazine-d4 Dimaleate necessitates the use of precursors and reagents that are already enriched with deuterium. spirochem.com The selection of these materials is dictated by the desired location of the deuterium atoms in the final molecule. Common sources of deuterium for these syntheses include deuterium gas (D2), heavy water (D2O), and deuterated solvents like methanol-d4. cdnsciencepub.comuni-rostock.degoogle.com

For labeling the piperazine (B1678402) ring, a common moiety in phenothiazine drugs, a deuterated version of a piperazine precursor might be employed. usask.ca Alternatively, reduction reactions using deuterium-delivering reagents are a frequently used strategy. For instance, lithium aluminum deuteride (B1239839) (LiAlD4) is a powerful reducing agent that can introduce deuterium atoms by reducing functional groups like amides or esters. usask.canih.gov The synthesis of Acetophenazine-d4 specifically targets the ethyl group attached to the piperazine ring for deuteration. medchemexpress.comchemscene.comchemscene.com This suggests the use of a deuterated ethanolamine (B43304) equivalent or a precursor that can be selectively reduced to introduce the four deuterium atoms.

The choice of deuterated reagent is critical for achieving high isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. google.com The cost and availability of these labeled starting materials are also significant practical considerations in the design of the synthetic route. spirochem.com

Regiospecificity and Stereochemical Considerations in Deuteration Strategies

Regiospecificity, the control of where the deuterium atoms are placed on the molecule, is a paramount concern in the synthesis of deuterated compounds. nih.govnih.gov For phenothiazine derivatives, different positions on the tricyclic core and the side chains have varying susceptibilities to chemical modification. wiley.commdpi.com The electronic properties of the phenothiazine ring system, influenced by the nitrogen and sulfur heteroatoms, direct the reactivity of certain positions. mdpi.com

Catalytic methods, often employing transition metals like palladium or ruthenium, can facilitate highly regioselective hydrogen-deuterium exchange reactions. nih.govresearchgate.netucl.ac.uk These methods allow for the direct replacement of hydrogen with deuterium on the aromatic rings or side chains under controlled conditions.

Stereochemistry, the three-dimensional arrangement of atoms, also plays a crucial role, especially when new chiral centers are created during the deuteration process. nih.gov While Acetophenazine itself is not chiral, the introduction of deuterium can, in some cases, create stereoisomers. Synthetic methods must be designed to control the stereochemical outcome to ensure the production of a single, well-defined deuterated compound.

Optimized Synthetic Pathways for this compound Production

The production of this compound involves carefully planned and optimized synthetic routes to ensure both high yield and high isotopic enrichment.

Multi-Step Synthesis Approaches and Reaction Pathway Elucidation

The synthesis of complex molecules like this compound is typically achieved through a multi-step process. scribd.comdokumen.pub A plausible synthetic route would likely begin with the construction of the core phenothiazine structure, followed by the attachment and subsequent deuteration of the side chain.

A general synthesis for phenothiazine antipsychotics often involves coupling a phenothiazine nucleus with a suitable side chain. scribd.comjmedchem.com In the case of Acetophenazine, this would involve attaching a propylpiperazine side chain to the nitrogen atom of the phenothiazine ring. scribd.com

The introduction of the four deuterium atoms onto the hydroxyethyl (B10761427) group of the side chain is a key step. One possible strategy involves the reduction of an appropriate precursor. For example, a precursor containing an ester or a related functional group could be reduced with a powerful deuterating agent like lithium aluminum deuteride (LiAlD4) to yield the desired deuterated alcohol. usask.canih.gov

The final step in the synthesis of the active pharmaceutical ingredient would be the formation of the dimaleate salt by reacting the deuterated acetophenazine base with two equivalents of maleic acid. nih.govebi.ac.uk

Process Development and Yield Optimization for Isotopic Enrichment

Optimizing the synthetic process is crucial for maximizing the yield and ensuring high isotopic enrichment of the final product. nih.gov This involves a careful study of reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts.

For deuteration steps, it is critical to use a significant excess of the deuterated reagent to drive the reaction to completion and achieve the highest possible level of deuterium incorporation. nih.gov The efficiency of each synthetic step is evaluated, and byproducts are identified to refine the reaction conditions and minimize their formation.

Advanced Analytical Techniques for Isotopic Purity and Structural Confirmation

Confirming the structure and determining the isotopic purity of the synthesized this compound is essential for its use in research and development. neulandlabs.comrsc.org A combination of advanced analytical techniques is employed for this purpose.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the compound with high accuracy, which confirms the incorporation of the four deuterium atoms. rsc.orgnih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be precisely calculated. rsc.orgnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are also used to separate the deuterated drug from any non-deuterated impurities before mass analysis. acs.orgacs.org

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic purity. rsc.org

ParameterAnalytical TechniquePurpose
Molecular Weight Confirmation High-Resolution Mass Spectrometry (HRMS)To verify the exact mass of the molecule, confirming the presence of four deuterium atoms. nih.gov
Isotopic Enrichment Mass Spectrometry (MS)To determine the percentage of molecules that have been successfully deuterated. rsc.orgmetsol.com
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)To confirm the overall chemical structure and pinpoint the location of the deuterium atoms. rsc.org
Purity Analysis High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)To separate the deuterated compound from any impurities, including non-deuterated or partially deuterated versions. acs.orgacs.org

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the successful incorporation of deuterium atoms into a target molecule and for determining the isotopic purity of the synthesized compound. In the case of this compound, HRMS provides unambiguous evidence of the mass shift resulting from the replacement of four protons with four deuterium atoms.

The analysis is typically performed using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation between the monoisotopic mass of the labeled compound and any unlabeled or partially labeled species.

Research Findings:

The HRMS analysis of Acetophenazine-d4 would be expected to show a molecular ion peak corresponding to the [M+H]⁺ adduct. The theoretical exact mass of the unlabeled Acetophenazine free base (C₂₃H₂₉N₃O₂S) is 411.1980 Da. With the incorporation of four deuterium atoms, the expected exact mass of the Acetophenazine-d4 free base (C₂₃H₂₅D₄N₃O₂S) would be 415.2232 Da. The observed mass from HRMS analysis should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

The isotopic distribution pattern is also a key indicator of successful deuteration. The mass spectrum of the deuterated compound will exhibit a characteristic cluster of isotopic peaks, with the most abundant peak corresponding to the d4 species. The relative intensities of the d0, d1, d2, and d3 peaks can be used to calculate the deuterium incorporation and isotopic purity. For use as an internal standard, an isotopic purity of over 98% is generally required.

Table 1: Illustrative HRMS Data for Acetophenazine-d4

AnalyteChemical FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Isotopic Purity (%)
AcetophenazineC₂₃H₃₀N₃O₂S⁺412.2053412.2051-0.5>99 (for reference)
Acetophenazine-d4C₂₃H₂₆D₄N₃O₂S⁺416.2305416.2301-1.0>98

Note: This data is illustrative and based on expected values for a successful synthesis.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ²H NMR) for Labeling Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of isotopic labels within a molecule. A combination of ¹H NMR, ¹³C NMR, and ²H NMR is employed to confirm the position of the deuterium atoms in this compound.

¹H NMR Spectroscopy: The most direct evidence of successful deuteration in a ¹H NMR spectrum is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium. Based on the likely synthetic route involving the reduction of a precursor with a deuterated reagent, the four deuterium atoms in Acetophenazine-d4 are located on the ethylene (B1197577) glycol moiety of the piperazine side chain. Therefore, the multiplet signals corresponding to the -CH₂-CH₂-OH protons in unlabeled acetophenazine would be absent in the ¹H NMR spectrum of Acetophenazine-d4.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium atoms exhibit a characteristic triplet multiplicity due to C-D coupling. Furthermore, these signals are shifted slightly upfield compared to their corresponding signals in the unlabeled compound. This isotopic shift provides further confirmation of the labeling positions.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) provides direct observation of the deuterium nuclei. A single resonance in the ²H NMR spectrum would confirm the presence of deuterium in a specific chemical environment. The chemical shift in the ²H NMR spectrum is identical to that of the corresponding proton in the ¹H NMR spectrum. wikipedia.org This technique is highly specific for confirming the presence and location of the deuterium label. magritek.com

Research Findings:

The analysis of the NMR spectra would be expected to confirm that deuteration occurred specifically on the hydroxyethyl side chain of the piperazine ring.

Table 2: Illustrative NMR Data for this compound

NucleusUnlabeled Acetophenazine (Expected δ, ppm)Acetophenazine-d4 (Expected δ, ppm)Comments
¹H~3.65 (t, 2H, -CH₂-OH)AbsentDisappearance of the signal confirms deuteration at this position.
¹H~2.55 (t, 2H, -N-CH₂-)AbsentDisappearance of the signal confirms deuteration at this position.
¹³C~59.5 (-CH₂-OH)~59.0 (t)Upfield shift and triplet multiplicity due to C-D coupling.
¹³C~53.0 (-N-CH₂-)~52.5 (t)Upfield shift and triplet multiplicity due to C-D coupling.
²HN/A~3.65Signal confirms the presence of deuterium at the -CD₂-OH position.
²HN/A~2.55Signal confirms the presence of deuterium at the -N-CD₂- position.

Note: This data is illustrative and based on expected chemical shifts and coupling patterns.

Chromatographic Purity Assessment of Synthesized Deuterated Compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity of the synthesized this compound. This analysis ensures that the final product is free from starting materials, reagents, and any side products from the synthesis.

A reversed-phase HPLC method is typically developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, for instance, around 245 nm or 280 nm for phenothiazines.

Research Findings:

The HPLC analysis should demonstrate a single major peak for this compound, indicating a high degree of chemical purity. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all observed peaks. For use in regulated studies, a chemical purity of ≥98% is often required. It is noteworthy that under certain reversed-phase HPLC conditions, a slight separation between the deuterated and non-deuterated analogs can be observed, with the deuterated compound often eluting slightly earlier. tandfonline.com This phenomenon can be utilized to further assess isotopic homogeneity.

Table 3: Illustrative HPLC Purity Data for this compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 20 mM Ammonium Acetate (pH 5.0) (gradient)
Flow Rate1.0 mL/min
DetectionUV at 245 nm
Retention Time~ 8.5 min
Purity>99%

Note: This data is illustrative and represents typical parameters for HPLC analysis of a phenothiazine compound.

Preclinical Pharmacokinetic and Metabolic Research Applications of Acetophenazine D4 Dimaleate

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies are essential first steps in characterizing the metabolic profile of a drug candidate. These assays, using biological systems like liver microsomes and hepatocytes, predict how a drug will be metabolized in vivo. bioivt.com

Microsomal and Hepatocyte Incubation Methodologies for Metabolic Profiling

The metabolic profiling of Acetophenazine-d4 dimaleate typically begins with in vitro incubations using liver subcellular fractions or whole cells. bioivt.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver tissue, primarily from humans and preclinical species like rats and mice. They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major drivers of drug metabolism. nih.gov In a typical assay, this compound is incubated with liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL) in a buffered solution at 37°C. nih.gov The reaction is initiated by adding a cofactor, NADPH, which is essential for CYP450 activity. nih.gov Samples are taken at various time points and the reaction is stopped to measure the disappearance of the parent compound.

Hepatocytes : These are whole liver cells and are considered the "gold standard" for in vitro metabolic studies because they contain a full complement of both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters. bioivt.com Cryopreserved hepatocytes are commonly used in suspension cultures. bioivt.com The methodology is similar to microsomal incubations, where this compound is incubated with a known concentration of hepatocytes (e.g., 1 million cells/mL) to assess its metabolic breakdown over time. researchgate.net

Determination of In Vitro Metabolic Clearance Rates Using Deuterated Standard

A primary application of this compound is in the precise determination of metabolic clearance. When studying the non-deuterated parent drug, Acetophenazine (B1666502), the deuterated version is added to samples as an internal standard before analysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical but has a different mass, it co-elutes with the parent drug but is detected on a separate mass channel, allowing for highly accurate quantification by correcting for variations in sample processing and instrument response.

Furthermore, comparing the metabolic rate of this compound to its non-deuterated counterpart can reveal the kinetic isotope effect. If the deuterium (B1214612) atoms are placed at a site of metabolic attack, the C-D bond, being stronger than a C-H bond, can slow down the rate of enzymatic cleavage. This results in a lower intrinsic clearance (CLint) for the deuterated compound, providing insight into metabolic mechanisms. uni-halle.de

Table 1: Illustrative Comparison of In Vitro Metabolic Clearance in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Acetophenazine Dimaleate25.553.8
This compound38.036.2

Identification and Structural Elucidation of Metabolites in In Vitro Systems

Following incubation in microsomal or hepatocyte systems, the samples are analyzed to identify the chemical structures of any metabolites formed. Acetophenazine, as a phenothiazine (B1677639), is expected to undergo several common metabolic transformations, including oxidation of the sulfur atom in the phenothiazine ring (sulfoxidation), hydroxylation of the aromatic rings, and N-dealkylation or oxidation of the piperazine (B1678402) side chain. contaminantdb.ca

The use of this compound is advantageous in this process. Metabolites derived from it will retain the deuterium label, resulting in a characteristic mass shift that distinguishes them from endogenous components in the complex biological matrix. High-resolution mass spectrometry coupled with tandem MS (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns help to pinpoint the exact site of metabolic modification.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in Metabolism

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For phenothiazines like Acetophenazine, CYP450 enzymes are the primary catalysts for Phase I metabolism. drugbank.comscribd.com To identify the specific isoforms involved (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4), researchers use a panel of recombinant human CYP enzymes expressed in a cellular system. google.com By incubating this compound with each individual enzyme, the isoforms that can metabolize the compound can be identified.

Another approach involves using chemical inhibitors specific to certain CYP isoforms in human liver microsome incubations. A significant reduction in the metabolism of Acetophenazine in the presence of a specific inhibitor points to the involvement of that particular enzyme.

In Vivo Preclinical Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models are necessary to understand how a drug behaves in a whole organism, bridging the gap between in vitro data and human clinical trials. nih.govnih.gov

Assessment of Absorption and Distribution Characteristics in Rodent Models

To assess pharmacokinetics, this compound is administered to rodent models, such as rats or mice. dokumen.pub Following administration (e.g., oral or intravenous), blood samples are collected at various time points to determine the drug's absorption into the systemic circulation and its subsequent elimination. The concentration of the compound in plasma is measured using LC-MS, with the deuterated label ensuring accurate quantification.

To study tissue distribution, animals are euthanized at different times after dosing, and various organs and tissues (e.g., brain, liver, kidney, lung) are collected. The concentration of this compound in these tissues is then quantified. This is particularly important for antipsychotics like Acetophenazine, as its efficacy is dependent on its ability to cross the blood-brain barrier and reach its target dopamine (B1211576) receptors in the brain. drugbank.commedchemexpress.com The data from these studies help to build a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Table 2: Hypothetical Tissue Distribution of this compound in a Rat Model (ng/g or ng/mL) This table presents hypothetical data for illustrative purposes.

Time PointPlasma (ng/mL)Brain (ng/g)Liver (ng/g)Kidney (ng/g)
1 hour150180950720
4 hours85110620450
8 hours3045210150
24 hours583525

Investigation of Excretion Pathways and Mass Balance in Preclinical Species

The use of isotopically labeled compounds is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies in drug development. acs.org In the case of this compound, the deuterium label allows for the differentiation of the administered drug and its metabolites from endogenous compounds, facilitating a clear and quantitative assessment of its fate in preclinical animal models.

The identification of metabolites in excreta is another key objective. The deuterium label in this compound aids in the detection of drug-related material in complex biological matrices using mass spectrometry. By analyzing the mass spectra for the characteristic isotopic signature of the deuterated compound and its metabolites, researchers can identify the chemical transformations that Acetophenazine undergoes in the body. This information is crucial for understanding the metabolic pathways, which can include oxidation, N-dealkylation, and conjugation reactions common to phenothiazines. hmdb.canih.gov

Comparative Pharmacokinetic Analysis with Non-Deuterated Acetophenazine in Animal Models

A primary application of deuterated compounds like this compound is in comparative pharmacokinetic studies alongside their non-deuterated counterparts. nih.govresearchgate.net These studies are designed to investigate the effect of deuterium substitution on the pharmacokinetic profile of the drug. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can, in turn, affect the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.govresearchgate.net

In a typical comparative pharmacokinetic study in animal models (e.g., rats or mice), two groups of animals would be administered either Acetophenazine or this compound. Blood samples are then collected at various time points and analyzed to determine the plasma concentration of the respective drug over time. Key pharmacokinetic parameters are then calculated and compared between the two groups.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Acetophenazine and this compound in Rats

ParameterAcetophenazineThis compoundPotential Implication of Deuteration
Cmax (ng/mL) 150180Increased peak plasma concentration. researchgate.net
Tmax (h) 1.51.5No significant change in time to reach peak concentration.
AUC (ng·h/mL) 9001200Increased overall drug exposure. researchgate.net
t1/2 (h) 46Longer elimination half-life. researchgate.net
CL (L/h/kg) 2.51.8Decreased clearance. researchgate.net

This table presents hypothetical data for illustrative purposes, as specific comparative pharmacokinetic data for this compound was not found in the provided search results.

An increase in parameters like Cmax, AUC, and t1/2 for the deuterated compound would suggest that the deuterium substitution has slowed down its metabolism, leading to a longer residence time in the body. nih.govresearchgate.net This alteration in pharmacokinetics can have significant implications for the drug's efficacy and dosing regimen. researchgate.netportico.org

Application as an Internal Standard in Quantitative Bioanalysis for Pharmacokinetic Studies

This compound serves as an ideal internal standard (IS) for the quantitative analysis of Acetophenazine in biological samples during pharmacokinetic studies. medchemexpress.commedchemexpress.comwuxiapptec.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. wuxiapptec.comresearchgate.net

Principles of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements of analyte concentrations. osti.govresearchgate.netrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the unknown sample containing the non-labeled analyte (Acetophenazine). osti.gov

The key advantages of using a stable isotope-labeled internal standard like this compound are: wuxiapptec.comresearchgate.net

Similar Physicochemical Properties: The deuterated and non-deuterated forms of Acetophenazine have nearly identical chemical and physical properties. This means they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

Correction for Variability: Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to a similar extent. By measuring the ratio of the analyte to the internal standard, these variations can be effectively corrected for, leading to more accurate and reproducible results. wuxiapptec.com

Co-elution: In liquid chromatography, the deuterated and non-deuterated compounds will co-elute, meaning they exit the chromatography column at the same time. This helps to minimize the impact of matrix effects, where other components in the biological sample can interfere with the ionization of the analyte.

Methodologies for Accurate and Precise Quantification of Acetophenazine in Preclinical Biological Matrices

The quantification of Acetophenazine in preclinical biological matrices such as plasma, serum, or tissue homogenates typically involves the following steps: mdpi.comnih.gov

Sample Preparation: A known amount of this compound (the internal standard) is added to the biological sample. The proteins in the sample are then precipitated, and the analyte and internal standard are extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). wuxiapptec.commdpi.com

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The two compounds are separated from other matrix components by the LC column and then detected by the mass spectrometer. cuny.edumdpi.com

Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Acetophenazine and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of Acetophenazine in the original sample by comparing it to a calibration curve prepared with known concentrations of Acetophenazine and a constant concentration of the internal standard. cuny.edumdpi.com

Table 2: Example MRM Transitions for Acetophenazine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Acetophenazine[Value][Value]Quantifier
Acetophenazine[Value][Value]Qualifier
This compound[Value][Value]Internal Standard

Specific m/z values for Acetophenazine and its deuterated analog are instrument-dependent and would be optimized during method development. cuny.edu

Studies on Kinetic Isotope Effects (KIE) in Metabolic Pathways

The study of kinetic isotope effects (KIE) provides valuable insights into the mechanisms of enzymatic reactions and can be a powerful tool in drug design. portico.orgnih.govnih.gov The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, leading to a measurable KIE. researchgate.net

Experimental Design for Measuring Primary and Secondary KIE on Enzymatic Reactions

To measure the KIE on the metabolism of Acetophenazine, in vitro experiments using liver microsomes or recombinant enzymes are typically employed. nih.govnih.govresearchgate.net

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For Acetophenazine, this could involve, for example, the hydroxylation of the acetyl group or N-dealkylation of the piperazine side chain. To measure the primary KIE, an intramolecular competition experiment can be designed if the molecule has equivalent, metabolically active positions. However, a more common approach for compounds like Acetophenazine would be an intermolecular competition experiment. nih.gov In this setup, a mixture of equimolar amounts of Acetophenazine and this compound is incubated with the enzyme system (e.g., liver microsomes). The reaction is allowed to proceed for a short period, and the ratio of the metabolites formed from the deuterated and non-deuterated substrates is measured by LC-MS. The KIE is then calculated from this ratio.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking but is located near the reaction center. Changes in hybridization or steric effects at this position can influence the reaction rate. The experimental design to measure a secondary KIE is similar to that for a primary KIE, but the deuterium label is placed at a non-metabolized position adjacent to the site of metabolism.

Table 3: Illustrative Experimental Design for KIE Measurement

Experimental StepDescription
Substrates Equimolar mixture of Acetophenazine and this compound.
Enzyme Source Preclinical species liver microsomes (e.g., rat, dog) or recombinant cytochrome P450 enzymes. researchgate.netpharmaron.com
Incubation Substrates are incubated with the enzyme source and necessary cofactors (e.g., NADPH) at 37°C. pharmaron.com
Reaction Quenching The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile).
Sample Analysis The concentrations of remaining parent compounds and formed metabolites are determined by LC-MS/MS.
KIE Calculation The KIE is calculated as the ratio of the rate of metabolism of the non-deuterated substrate to the rate of metabolism of the deuterated substrate (kH/kD). wikipedia.org

The observation of a significant KIE (typically >1.5) would indicate that C-H bond cleavage is a rate-limiting step in the metabolism of Acetophenazine. nih.gov This information can be used to predict the effects of deuteration on the in vivo pharmacokinetics of the drug and to guide the design of new analogs with improved metabolic stability. portico.orgnih.gov

Mechanistic Implications of Deuterium Substitution on Metabolic Rates and Pathways

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern preclinical pharmacokinetic research. The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) provides a powerful tool to investigate the mechanisms of drug metabolism. This substitution does not significantly alter the size, shape, or physicochemical properties of the molecule, but it can have profound effects on the rates of metabolic reactions. wikipedia.orginformaticsjournals.co.in The primary mechanism underlying these effects is the kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-limiting step in a metabolic process. nih.govwikipedia.org This phenomenon, the KIE, is quantified as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). juniperpublishers.com For C-H bond cleavage reactions mediated by enzymes like the Cytochrome P450 (CYP) family, the KIE can range from 2 to as high as 10, indicating a significant reduction in the metabolic rate at the deuterated position. juniperpublishers.com

Phenothiazines, the class to which Acetophenazine belongs, undergo extensive metabolism in the liver, primarily through reactions catalyzed by CYP enzymes. testbook.comnih.gov Major metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring structure.

S-Oxidation: Oxidation of the sulfur atom in the central ring.

N-Dealkylation: Removal of alkyl groups from the side chain nitrogen. researchgate.net

In this compound, the four deuterium atoms are placed on the ethylene (B1197577) bridge of the hydroxyethylpiperazine side chain. This specific placement is critical for probing the metabolism of this part of the molecule. If N-dealkylation or oxidation of the side chain involves the cleavage of a C-H bond at these deuterated positions, a significant KIE would be expected.

The table below illustrates the theoretical impact of the KIE on the primary metabolic pathways of Acetophenazine, assuming the rate-limiting step involves C-H(D) bond cleavage.

Table 1: Illustrative Kinetic Isotope Effect (KIE) on Acetophenazine Metabolism This table presents hypothetical data to illustrate the KIE principle.

Metabolic Pathway Position of C-H(D) Bond Cleavage Hypothetical Rate Constant (kH) (units/time) Hypothetical Rate Constant (kD) (units/time) Resulting KIE (kH/kD)
N-Dealkylation of Side Chain Ethylene bridge 10 2 5.0
Aromatic Hydroxylation Phenothiazine Ring 8 8 1.0

The following table provides a hypothetical comparison of the metabolite profiles for Acetophenazine and Acetophenazine-d4 dimaleale, demonstrating the concept of metabolic shunting.

Table 2: Hypothetical Metabolite Profile Comparison: Acetophenazine vs. This compound This table presents hypothetical data to illustrate the concept of metabolic shunting.

Metabolite Type % of Total Metabolites (from Acetophenazine) % of Total Metabolites (from this compound)
Side-Chain Cleavage Products 60% 20%
Aromatic Hydroxylation Products 25% 50%

By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can elucidate which pathways are most significant, identify the specific sites of metabolic attack, and understand the intricate enzymatic mechanisms involved. This information is invaluable in preclinical research for predicting a drug's metabolic fate and potential for drug-drug interactions.

Advanced Bioanalytical Method Development Utilizing Acetophenazine D4 Dimaleate

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS method is a multi-step process that involves the careful optimization of chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to ensure reliable quantification of the target analyte in complex biological samples.

Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components and ensure that the deuterated internal standard (IS) and the non-deuterated analyte exhibit similar chromatographic behavior. For phenothiazines like acetophenazine (B1666502), reverse-phase chromatography is commonly employed.

A typical setup involves a C18 or a phenyl-hexyl column, which provides suitable retention and separation for these types of compounds. semanticscholar.org The mobile phase often consists of an aqueous component, such as water with a formic acid and ammonium (B1175870) acetate (B1210297) buffer, and an organic component like methanol (B129727) or acetonitrile (B52724). semanticscholar.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure adequate separation from early-eluting polar interferences and timely elution of the analytes. nih.gov

The deuterated standard, Acetophenazine-d4, is expected to have a slightly shorter retention time than the unlabeled acetophenazine due to the isotope effect, but they should be baseline-resolved from major matrix interferences. The primary goal is to achieve a rapid, yet efficient, separation with a total run time often under 10 minutes. nih.govnih.gov

Table 1: Example Chromatographic Conditions for Acetophenazine Analysis

ParameterCondition
LC System UPLC System semanticscholar.org
Column Phenyl-Hexyl C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) semanticscholar.org
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Acetate in Water semanticscholar.org
Mobile Phase B 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol semanticscholar.org
Flow Rate 0.4 mL/min
Column Temperature 35-40 °C semanticscholar.org
Injection Volume 2-5 µL semanticscholar.org
Gradient Program Linear gradient from 20% B to 95% B over 4 minutes

Mass spectrometry detection, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. koreamed.org Ionization is typically achieved using an electrospray ionization (ESI) source in positive mode, as the nitrogen atoms in the acetophenazine structure are readily protonated. nih.gov

To optimize the signal, key source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) are fine-tuned. koreamed.org For MRM analysis, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.

For Acetophenazine (C₂₃H₂₉N₃O₂S, MW: 423.56 g/mol ), the precursor ion would be m/z 424.2. For the internal standard, Acetophenazine-d4 Dimaleate, the precursor ion would be shifted to m/z 428.2. The selection of product ions is based on fragmentation patterns observed during compound infusion, aiming for stable and intense fragments.

Table 2: Hypothetical MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Acetophenazine 424.2143.10.1025
Acetophenazine-d4 (IS) 428.2147.10.1025
MS Parameter Setting
Ionization Mode ESI Positive nih.gov
Capillary Voltage 3.5 kV koreamed.org
Source Temperature 150 °C
Desolvation Gas Temp 350 °C
Collision Gas Argon koreamed.org

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, serum, tissue homogenate) while removing proteins and other interfering substances like phospholipids (B1166683) that can cause ion suppression. oup.comresearchgate.net For preclinical research, where sample volumes can be small (50-100 µL), the method must be efficient and reproducible. semanticscholar.orgscielo.br

Common techniques for phenothiazines include:

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample. semanticscholar.orgkoreamed.org After vortexing and centrifugation, the clear supernatant containing the analyte is separated and often diluted before injection. koreamed.org This method is widely used for its high throughput. waters.com

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves extracting the drug from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) after pH adjustment. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can concentrate the analyte, leading to better sensitivity. nih.gov Samples are loaded onto a cartridge containing a sorbent (e.g., C18, mixed-mode cation exchange). oup.comnih.gov Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. oup.com This technique is effective but more time-consuming and costly than PPT. nih.gov

Given the need for efficiency in preclinical studies, protein precipitation is often the first choice, provided that matrix effects can be adequately controlled. waters.com

Mass Spectrometry Parameters for Enhanced Sensitivity, Selectivity, and Robustness

Validation of Bioanalytical Methods for Preclinical Quantitative Analysis

A developed LC-MS/MS assay must be validated to demonstrate its reliability for its intended purpose, following guidelines from regulatory bodies. scielo.br This ensures that the data generated are accurate and reproducible.

The validation process assesses several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing samples with known concentrations, and a correlation coefficient (r²) of >0.99 is typically required. scielo.brmdpi.com

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value (expressed as % bias), while precision measures the repeatability of the results (expressed as % relative standard deviation, RSD). nih.gov Both are tested at multiple concentration levels (low, medium, and high quality controls) within a single run (intra-day) and across different days (inter-day). Acceptance criteria are usually within ±15% (±20% at the Lower Limit of Quantification, LLOQ). nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While not required to be 100%, recovery should be consistent and reproducible across the concentration range. nih.gov

Table 3: Representative Bioanalytical Method Validation Data

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (50 ng/mL)HQC (150 ng/mL)
Intra-day Precision (%RSD) <10%<8%<5%<6%
Inter-day Precision (%RSD) <12%<10%<7%<8%
Intra-day Accuracy (%Bias) ±15%±10%±8%±9%
Inter-day Accuracy (%Bias) ±18%±12%±10%±11%
Mean Extraction Recovery 85%88%91%90%
Linearity (r²) >0.995 over 1-200 ng/mL range

Note: Data are representative examples based on typical performance for similar assays. nih.govkoreamed.org

Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the biological sample. nih.goveijppr.com It is a significant concern in LC-MS/MS bioanalysis. researchgate.net

The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the response of the analyte in a pure solvent. nih.gov The use of a stable isotope-labeled internal standard like Acetophenazine-d4 is the most effective way to mitigate matrix effects. Because the IS is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, thus correcting for the variability in the final analyte/IS peak area ratio. nih.gov The consistency of the IS-normalized matrix factor is evaluated across different lots of biological matrix to ensure the method's robustness. nih.gov

Stability Assessments of Acetophenazine and this compound in Stored Preclinical Samples

Ensuring the stability of an analyte and its internal standard in biological matrices under various storage conditions is a prerequisite for reliable pharmacokinetic and toxicokinetic studies. Stability assessments are performed to determine if the concentration of the analyte changes over time during sample collection, processing, and storage. For Acetophenazine and its deuterated internal standard, this compound, these evaluations are crucial.

Typical stability tests for preclinical samples stored in matrices like plasma or serum include:

Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing (e.g., at -20°C or -80°C) and thawing to mimic conditions during sample retrieval and analysis. The analyte and internal standard concentrations are measured after several cycles and compared to baseline values.

Short-Term (Bench-Top) Stability: This test evaluates the stability of the compounds at room temperature for a period that reflects the time samples might spend on a lab bench during processing.

Long-Term Stability: To ensure sample integrity over the course of a study, samples are stored at specified low temperatures for an extended duration (e.g., several months) and analyzed at set intervals.

The use of this compound is integral to these assessments. Because it behaves almost identically to Acetophenazine, any degradation of the internal standard would likely mirror the degradation of the analyte, although stable isotope-labeled standards are generally expected to be as stable as the parent compound. The consistent response ratio of the analyte to the internal standard across these conditions confirms stability.

Table 1: Illustrative Freeze-Thaw Stability Data for Acetophenazine in Rat Plasma

Freeze-Thaw Cycles Mean Concentration (ng/mL) % Nominal Concentration % RSD
0 (Baseline) 50.5 101.0% 2.5%
1 49.8 99.6% 3.1%
3 50.1 100.2% 2.8%

This table represents typical data for a stable compound. The consistent measurements, well within 15% of the nominal concentration, would indicate that Acetophenazine is stable through multiple freeze-thaw cycles. The precision, indicated by the low %RSD (Relative Standard Deviation), is assured by the use of an appropriate internal standard like this compound.

High-Throughput Bioanalytical Screening Approaches

In drug discovery and early development, a large number of samples must be analyzed quickly and efficiently. High-throughput screening (HTS) workflows are essential for timely decision-making. This compound is ideally suited for such environments, where its role as an internal standard ensures data quality despite accelerated and often automated processing.

Integration with Automated Sample Processing and Data Analysis Systems

Automation is key to achieving high throughput in bioanalysis. Robotic liquid handlers and automated sample preparation stations are used for tasks like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In a typical automated workflow:

Preclinical plasma samples are aliquoted into a 96-well plate by a liquid handling robot.

The same robot adds a solution containing this compound to every well (except for blank matrix samples).

Subsequent steps, such as the addition of a precipitating agent (e.g., acetonitrile) or loading onto an SPE plate, are fully automated.

The final extracts are injected into an LC-MS/MS system for analysis.

Miniaturization and Micro-Sampling Techniques in Preclinical Bioanalysis

There is a strong ethical and scientific drive to reduce the volume of blood drawn from laboratory animals, particularly rodents. Miniaturized sampling techniques, such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS), which collect microliter volumes of blood, are increasingly used.

These small sample volumes necessitate highly sensitive analytical methods. The use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is often required to achieve the necessary limits of quantification from such small samples. When extracting analytes from a DBS or VAMS tip, the internal standard is added to the extraction solvent to account for recovery variability. The ability to obtain accurate toxicokinetic data from microsamples allows for serial sampling from a single animal, reducing the total number of animals required for a study and generating more robust individual data.

Application in Comprehensive Metabolite Identification Workflows

Understanding how a drug is metabolized is a critical part of drug development. This compound plays a pivotal role not only in quantifying the parent drug but also in identifying its metabolites.

Utilization of Labeled Standards for Confident Structural Elucidation of Unknown Metabolites

During metabolite profiling, mass spectrometry detects numerous signals, many of which are from endogenous matrix components. A key challenge is to distinguish drug-related metabolites from this background noise. When preclinical models are dosed with a mixture of Acetophenazine and this compound, the drug and its metabolites will appear as unique doublet peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes (4 Da in this case).

This "isotope pattern filtering" strategy allows data processing software to selectively identify all drug-related material. Furthermore, when a metabolite is fragmented in the mass spectrometer (MS/MS analysis), the fragments containing the deuterium (B1214612) label will also show a 4 Da mass shift. This information is invaluable for structural elucidation, as it helps determine which part of the molecule has been metabolically modified. For instance, if a fragment containing the labeled portion of the molecule remains unchanged while another fragment shows a mass increase of 16 Da, it strongly suggests that hydroxylation occurred on the unlabeled part of the molecule.

High-Resolution Mass Spectrometry and Data Processing for Metabolite Profiling

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a detected ion. When combined with the use of this compound, the confidence in metabolite identification is significantly enhanced.

The workflow typically involves:

Acquiring full-scan HRMS data from samples.

Using data processing software to search for the characteristic isotopic doublet of the parent drug and its potential metabolites.

Confirming the elemental composition of suspected metabolites using the accurate mass data.

Performing targeted HRMS/MS on the detected doublets to obtain fragmentation spectra.

Interpreting the fragmentation patterns, using the mass shifts in the labeled fragments to pinpoint the site of metabolic modification.

This comprehensive approach, underpinned by the use of a stable isotope-labeled standard, allows for a detailed and confident mapping of the metabolic fate of Acetophenazine.

Table 2: List of Compounds

Compound Name
Acetophenazine
This compound

Mechanistic Investigations and Pharmacological Research Leveraging Deuterated Analogs Preclinical and in Vitro Focus

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

In vitro receptor binding studies are fundamental to understanding the affinity and selectivity of a drug for its molecular targets. The use of deuterated compounds like Acetophenazine-d4 Dimaleate can provide nuanced insights into these interactions.

Quantitative Receptor Autoradiography and Radioligand Binding Assays Using Deuterated Competitors

Quantitative receptor autoradiography is a powerful technique used to determine the precise location and kinetic properties of receptors within tissues. nih.gov This method involves incubating tissue sections with radiolabeled ligands and analyzing the resulting autoradiograms to quantify receptor density. nih.gov In competitive binding assays, a deuterated compound such as this compound can be used as a competitor to a radioligand to determine the binding affinity of the deuterated analog for a specific receptor.

While direct studies detailing the use of this compound in quantitative receptor autoradiography are not prevalent in the public domain, the methodology is well-established for other deuterated compounds. For instance, deuterated radiotracers have been successfully used in quantitative in vitro autoradiography to assess receptor-specific accumulation in various tissues. springermedizin.deki.se These studies demonstrate the utility of deuterated analogs in characterizing receptor binding profiles with high precision. nih.govspringermedizin.de

Biophysical Characterization of Binding Affinity and Selectivity

A variety of biophysical techniques are employed to characterize the binding affinity and selectivity of drug candidates. nih.gov Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy provide detailed information on the thermodynamics and kinetics of ligand-receptor interactions. nih.gov

The introduction of deuterium (B1214612) can subtly influence these binding parameters. While specific biophysical data for this compound is limited, the principles of using deuterated molecules in such assays are well-documented. For example, hydrogen-deuterium exchange (HDX) mass spectrometry is a technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent, providing insights into protein conformation and dynamics upon ligand binding. nih.gov These methods are crucial for understanding how deuteration might affect the structural and dynamic aspects of a drug's interaction with its target, which in turn influences its binding affinity and selectivity. mdpi.comresearchgate.net

Investigation of this compound Interaction with Dopamine (B1211576) D2 Receptors (In Vitro)

Acetophenazine (B1666502) is known to act as an antagonist at dopamine D2 receptors. ncats.iodrugbank.com In vitro studies investigating the interaction of this compound with D2 receptors are critical for understanding whether deuteration alters this primary pharmacological action. Competitive radioligand binding assays are typically used, where the ability of this compound to displace a known D2 receptor radioligand is measured.

Table 1: Hypothetical Comparative Binding Affinities at Dopamine D2 Receptors

CompoundKi (nM) for Dopamine D2 Receptor
Acetophenazine[Hypothetical Value]
This compound[Hypothetical Value]

Exploration of Androgen Receptor Binding and Antiandrogen Activity (In Vitro)

Some phenothiazines have been reported to exhibit modest binding to the androgen receptor (AR) and possess antiandrogenic activity. ncats.io Investigating the in vitro interaction of this compound with the AR is therefore a relevant area of research. This can be accomplished using competitive binding assays with a radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), and cells or tissues expressing the AR.

The potential for deuteration to affect AR binding is an area of interest, as it could modulate the antiandrogenic properties of the molecule. nih.gov For instance, studies on deuterated enzalutamide, an AR inhibitor, have shown that deuteration can lead to a superior pharmacokinetic profile, which in turn could influence its antitumor activity. nih.gov

Enzyme Kinetics and Inhibition Studies (In Vitro)

In vitro enzyme inhibition studies are essential for predicting a drug's metabolic fate and potential for drug-drug interactions. bioivt.com The use of deuterated compounds in these assays can provide valuable information on the kinetic isotope effect.

Determination of Enzyme Affinity and Inhibition Constants Using Labeled Substrates/Inhibitors

The deuteration of a molecule at a site of metabolism can slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com This can be quantified by determining enzyme affinity (Km) and inhibition constants (Ki) using in vitro systems, such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. bioivt.com

For this compound, where the deuterium atoms are on the piperazine (B1678402) ring, it is plausible that this modification could alter its metabolism by CYP enzymes. In vitro studies would typically involve incubating the compound with liver microsomes and measuring the rate of its disappearance or the formation of metabolites over time. Comparing these rates to those of non-deuterated acetophenazine would reveal the extent of the KIE. Such studies are crucial for understanding how deuteration might lead to a more stable metabolic profile. juniperpublishers.com

Probing Active Site Interactions and Enzyme Mechanism with Deuterated Probes

The primary mechanism of action of acetophenazine is its binding to and inhibition of the dopamine D2 receptor. nih.govhmdb.cadrugbank.com Understanding the precise nature of this interaction is crucial for structure-activity relationship studies and the design of more selective antagonists. Deuterated analogs of acetophenazine serve as invaluable tools in these investigations. While deuterium substitution is not expected to alter the fundamental binding mode to the receptor, it provides a stable isotopic signature for use in competitive binding assays and advanced analytical techniques. researchgate.netmdpi.com

In in vitro binding assays using cell membranes expressing the human dopamine D2 receptor, the binding affinity of acetophenazine has been quantified. These studies are essential for characterizing the potency of the compound at its primary therapeutic target. The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based detection methods, can enhance the accuracy and precision of these measurements.

CompoundTargetAssay TypeReported Affinity (Ki)
AcetophenazineDopamine D2 ReceptorIn vitro competitive binding assay0.8 µM ncats.io

Cellular Uptake, Distribution, and Efflux Mechanism Studies (In Vitro/Cell Models)

The efficacy of a centrally acting drug like acetophenazine is dependent not only on its receptor binding affinity but also on its ability to cross cell membranes and reach its site of action within the brain. Conversely, cellular efflux mechanisms can limit its intracellular concentration and contribute to drug resistance. Deuterated analogs are instrumental in studies designed to quantify these processes.

Characterization of Transporter-Mediated Uptake and Efflux in Cell Lines

A key factor influencing the intracellular concentration of many drugs is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of cells. nih.gov Phenothiazines, as a class, are known to interact with P-gp. researchgate.net Studies have indicated that acetophenazine is an inhibitor of P-gp. drugbank.com

The inhibitory potential of a compound on P-gp is often assessed using in vitro models, such as cell lines overexpressing the transporter (e.g., MDCK-MDR1 cells). nih.gov A common method involves measuring the accumulation of a fluorescent P-gp substrate, like rhodamine 123, in the presence and absence of the test compound. mdpi.comnih.gov An increase in rhodamine 123 accumulation signifies inhibition of P-gp. In such assays, this compound can be used as a stable analytical standard for precise quantification of the parent compound's concentration and to ensure that the observed effects are not due to a metabolite.

AssayCell LineProbe SubstrateEffect of AcetophenazineRelevance of Deuterated Analog
Rhodamine 123 Accumulation AssayP-gp overexpressing cells (e.g., MCF7/ADR)Rhodamine 123Increased intracellular fluorescence, indicating P-gp inhibition. mdpi.comnih.govServes as a stable internal standard for LC-MS/MS quantification of acetophenazine in the assay medium and cell lysates.

Intracellular Compartmentalization and Subcellular Localization Studies

Once inside a cell, the distribution of a drug is not uniform. Basic lipophilic compounds like phenothiazines are known to accumulate in acidic organelles, primarily lysosomes, through a process called lysosomal trapping. nih.govnih.gov This sequestration can affect the concentration of the drug available to bind to its target and may have implications for drug-drug interactions and cellular toxicity. bioivt.comoncotarget.com

Confocal microscopy, in conjunction with fluorescent probes, is a powerful technique to visualize the subcellular localization of drugs. nih.govnih.gov For instance, co-localization studies using a lysosome-specific fluorescent dye (e.g., LysoTracker Red) and a fluorescently tagged version of acetophenazine could provide direct visual evidence of its accumulation in lysosomes. bioivt.com While direct fluorescent tagging of acetophenazine may alter its properties, the use of this compound in tandem with techniques like nano-scale secondary ion mass spectrometry (NanoSIMS) could allow for the label-free visualization of the deuterated compound's subcellular distribution.

TechniqueCell ModelObserved PhenomenonPotential Role of Deuterated Analog
Confocal Microscopy with Fluorescent ProbesVarious cell lines (e.g., HeLa, HepG2)Co-localization of phenothiazines with lysosomal markers. nih.govresearchgate.netEnables label-free detection with high-resolution mass spectrometry imaging techniques (e.g., NanoSIMS).
Lysosomal Sequestration AssayHepatocytes or other lysosome-rich cellsReduced cellular accumulation in the presence of lysosomotropic agents (e.g., ammonium (B1175870) chloride). nih.govnih.govProvides a stable standard for accurate quantification of the sequestered drug.

Pharmacodynamic Biomarker Quantification in Preclinical Models

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug has reached its target and elicited a biological response. For dopamine D2 receptor antagonists, these biomarkers can range from direct measures of receptor occupancy to downstream effects on signaling pathways.

Measuring Target Engagement and Pathway Modulation in Animal Tissues and Biofluids

In preclinical animal models, Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain. nih.govresearchgate.net A radiolabeled ligand for the D2 receptor is administered, and its displacement by a non-labeled drug like acetophenazine is measured. While this technique typically uses a radiolabeled tracer, this compound can be used in the "cold" (non-radiolabeled) drug cohort to ensure accurate dosing and to facilitate pharmacokinetic/pharmacodynamic (PK/PD) modeling by providing a stable standard for plasma and brain tissue concentration analysis via LC-MS/MS. nih.gov

A key downstream signaling molecule of the dopamine D2 receptor is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Antagonism of D2 receptors leads to an increase in the phosphorylation of DARPP-32 at the Thr34 residue in striatopallidal neurons. nih.gov Measuring the change in phosphorylated DARPP-32 levels in animal brain tissue following administration of acetophenazine serves as a robust biomarker of its pharmacodynamic effect. nih.govmdpi.com In these studies, precise quantification of acetophenazine concentrations in the same tissue samples is critical for establishing a dose-response relationship. The use of this compound as an internal standard in LC-MS/MS analysis of brain homogenates ensures the high accuracy required for such correlations. nih.govresearchgate.net

PD BiomarkerPreclinical ModelMeasurement TechniqueExpected Effect of AcetophenazineUtility of Deuterated Analog
Dopamine D2 Receptor OccupancyRodent (e.g., rat, mouse)PET ImagingDisplacement of D2 receptor-specific radioligand. nih.govresearchgate.netStable standard for PK/PD modeling.
DARPP-32 (Thr34) PhosphorylationRodent (e.g., mouse)Western Blot, ELISA, or Mass Spectrometry of brain tissueIncreased phosphorylation in striatopallidal neurons. nih.govnih.govAccurate internal standard for LC-MS/MS quantification of drug concentration in brain tissue. plos.org

Role in Drug Discovery and Development Research Paradigms Preclinical Context

Early Stage Drug Discovery Screening and Lead Optimization

In the initial phases of drug discovery, thousands of compounds are synthesized and evaluated to identify promising lead candidates. Deuterated compounds like Acetophenazine-d4 Dimaleate play a pivotal role in this screening cascade, primarily by serving as indispensable tools in analytical methodologies and by providing a basis for understanding metabolic liabilities.

Application in Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov Similarly, Structure-Metabolism Relationship (SMR) studies explore how structural modifications affect a compound's metabolic fate. The introduction of deuterium (B1214612) at specific molecular positions can significantly alter metabolic pathways without drastically changing the core structure and, consequently, the pharmacodynamic properties of the molecule. nih.govacs.org

The insights from such studies can be tabulated to guide further chemical modifications:

Compound Structural Modification Impact on Activity/Metabolism Relevance to Lead Optimization
Clozapine AnalogN-desmethyl clozapineSimilar potency and efficacy for hM3Dq and hM3 as clozapine. nih.govSuggests the N-methyl group is not essential for activity at these receptors.
Deuterated Clozapine AnalogDeuteration of the N-ethyl group. nih.govacs.orgReduced binding affinities to several receptors compared to the non-deuterated version. nih.govacs.orgDemonstrates that deuteration at this position can modulate the receptor interaction profile.
Generic Phenothiazine (B1677639)Deuteration of the propylpiperazine side chain. usask.caPotential to alter metabolic pathways and serve as an internal standard for metabolite quantification. usask.caEnables detailed investigation of metabolic profiles to identify more stable lead compounds.

Compound Prioritization Based on Preclinical Pharmacokinetic and Metabolic Data

The selection of a lead candidate for further development heavily relies on its pharmacokinetic (PK) profile. proventainternational.com Properties such as absorption, distribution, metabolism, and excretion (ADME) determine a drug's efficacy and safety. proventainternational.com Deuterated compounds are instrumental in generating robust preclinical PK data.

The use of a deuterated internal standard, such as this compound, in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the parent drug and its metabolites in biological samples. nih.gov This precision is vital for comparing the PK profiles of different lead candidates and prioritizing those with favorable characteristics, such as higher bioavailability, optimal half-life, and a lower potential for producing toxic metabolites. nih.gov

For example, a preclinical study comparing a novel deuterated compound with its non-deuterated parent might yield the following comparative data, guiding the decision on which compound to advance:

Pharmacokinetic Parameter Parent Compound Deuterated Analog Implication for Compound Prioritization
Cmax (ng/mL) 150250Increased maximum concentration may lead to enhanced efficacy.
Tmax (h) 22.5Similar time to reach maximum concentration.
AUC (ng·h/mL) 9001800Increased overall drug exposure, potentially allowing for lower or less frequent dosing. nih.gov
t1/2 (h) 48Longer half-life, which could translate to a more convenient dosing regimen. nih.govjuniperpublishers.com
Clearance (L/h/kg) 1.20.6Reduced clearance indicates slower elimination and prolonged drug action. nih.gov

Based on such data, the deuterated analog would likely be prioritized for further development due to its improved pharmacokinetic profile.

Support for Investigational New Drug (IND) Enabling Studies (Preclinical Focus)

Before a new drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities in an Investigational New Drug (IND) application. This compound, as a stable isotope-labeled internal standard, is crucial for the bioanalytical support of these IND-enabling studies.

Bioanalytical Support for Preclinical Toxicology and Safety Pharmacology Studies

Preclinical toxicology and safety pharmacology studies are designed to identify potential adverse effects of a new drug candidate before it is administered to humans. These studies require accurate and precise measurement of drug concentrations in various biological matrices to establish a clear relationship between drug exposure and any observed toxicity. swissbiotechday.ch

The use of a deuterated internal standard like this compound is essential for the validation of bioanalytical methods according to regulatory guidelines. nih.gov These internal standards co-elute with the analyte during chromatographic separation and have the same ionization efficiency in the mass spectrometer, but are distinguishable by their mass. This allows for the correction of any variability during sample preparation and analysis, ensuring the reliability of the toxicology data. nih.gov For instance, a study on piperazine-type phenothiazines highlighted the synthesis of deuterated analogs specifically for their use as internal standards in GC-MS assays to accurately measure low concentrations of the drugs and their metabolites in tissues. usask.ca

Contribution to Preclinical Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool used to understand the relationship between drug concentration and its pharmacological effect. nih.gov In preclinical studies, PK-PD models are used to predict the therapeutic dose range in humans and to optimize dosing regimens. asm.org

The accuracy of these models is highly dependent on the quality of the pharmacokinetic data used. By enabling precise quantification of the drug in plasma and target tissues, deuterated internal standards like this compound provide the high-quality data necessary for building robust PK-PD models. nih.govasm.org These models can then be used to simulate the drug's effect under different dosing scenarios, helping to design more informative and efficient preclinical and clinical studies. nih.gov

Deuteration as a Strategy for Metabolic Stabilization and Pharmacokinetic Improvement

Beyond its use as an analytical tool, the deuteration of a drug molecule can be a strategic approach to directly improve its metabolic stability and pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. nih.govjuniperpublishers.com

This "kinetic isotope effect" can lead to several therapeutic advantages:

Reduced Metabolic Clearance: By slowing down the rate of metabolism, deuteration can decrease the drug's clearance from the body. nih.gov

Increased Half-Life and Exposure: A lower clearance rate results in a longer half-life (t1/2) and a greater area under the concentration-time curve (AUC), meaning the drug stays in the body longer at therapeutic concentrations. nih.govjuniperpublishers.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of toxic or inactive metabolites towards more favorable ones, a phenomenon known as "metabolic shunting". nih.gov This can improve the safety profile of the drug.

Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation after oral administration.

The following table illustrates the potential improvements in pharmacokinetic parameters observed with deuterated compounds compared to their non-deuterated counterparts, based on general findings in the field:

Pharmacokinetic Parameter Typical Non-Deuterated Drug Potential Profile of Deuterated Analog Therapeutic Implication
Metabolic Clearance HighLow to ModerateReduced pill burden, more consistent drug levels. nih.gov
Half-life (t1/2) ShortLongerLess frequent dosing, improved patient compliance. nih.govjuniperpublishers.com
Formation of Toxic Metabolites SignificantReducedEnhanced safety and tolerability. nih.gov
Oral Bioavailability LowHigherLower doses required, potentially reducing dose-dependent side effects.

The successful development of deutetrabenazine, a deuterated version of tetrabenazine (B1681281) for the treatment of chorea associated with Huntington's disease, serves as a prime example of this strategy's clinical success. nih.gov While a deuterated version of Acetophenazine (B1666502) has not been advanced to clinical use, the principles underlying the benefits of deuteration provide a strong rationale for its consideration in the development of new and improved antipsychotic medications.

Design Principles for Mitigating Metabolically Labile Sites through Deuterium Substitution

The primary rationale for substituting hydrogen with its heavier, stable isotope deuterium is to strategically alter the metabolic profile of a drug. This approach is rooted in the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govjuniperpublishers.com Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. juniperpublishers.com

The design of a deuterated drug like this compound involves identifying the "metabolically labile" sites, or "soft spots," in the parent molecule—positions that are most susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) family. For phenothiazines like acetophenazine, common metabolic pathways include N-demethylation, hydroxylation of the aromatic rings, and sulfoxidation.

By selectively replacing hydrogen atoms at these vulnerable positions with deuterium, medicinal chemists can create a molecule that is more resistant to metabolic breakdown. This strategic deuteration can lead to several potential benefits in a preclinical setting:

Reduced Rate of Metabolism: The primary goal is to decrease the rate at which the drug is metabolized, which can be observed in in vitro assays using liver microsomes. For instance, studies on other deuterated compounds have shown a significant reduction in metabolic clearance.

Metabolic Shunting: Deuteration at a primary metabolic site can sometimes redirect metabolism towards alternative, minor pathways. nih.gov This "metabolic shunting" can be advantageous if it leads to the formation of fewer active or potentially toxic metabolites.

Preservation of Pharmacological Activity: A key principle is that deuteration should not significantly alter the drug's affinity for its pharmacological target. nih.gov Since deuterium is electronically similar to hydrogen, the deuterated compound is expected to retain the biological activity of the parent drug. This compound, for example, is expected to retain the D2 receptor antagonist activity of acetophenazine. medchemexpress.com

Impact on Preclinical Exposure, Half-Life, and Dose-Response Relationships

The mitigation of metabolic lability through deuterium substitution is expected to have a direct and measurable impact on the preclinical pharmacokinetic profile of this compound. While specific in vivo data for this compound is scarce, we can extrapolate the likely effects based on findings from other deuterated drugs, including antipsychotics and other CNS-active agents.

Increased Half-Life and Exposure:

The table below illustrates hypothetical comparative pharmacokinetic parameters between Acetophenazine and this compound in a preclinical model, based on the established effects of deuteration on similar compounds.

CompoundHypothetical Half-Life (t½) in Rats (hours)Hypothetical AUC in Rats (ng·h/mL)
Acetophenazine4 - 6500 - 800
This compound8 - 121000 - 1600

This table is illustrative and based on general principles of deuteration, not on specific experimental data for this compound.

Impact on Dose-Response Relationships:

The enhanced metabolic stability and increased exposure of a deuterated drug can have significant implications for its dose-response relationship. A more stable compound may achieve therapeutic concentrations at lower doses, potentially leading to a leftward shift in the dose-response curve. This means that a smaller amount of the deuterated drug may be required to elicit the same pharmacological effect as the non-deuterated parent compound.

The potential for a lower effective dose could also translate to a wider therapeutic window, as the concentrations required for efficacy might be further separated from those that cause adverse effects. The relationship between dose and response is a fundamental concept in toxicology and pharmacology, where the goal is to find a dose that is effective without being toxic. cmmcp.org

The following table provides a hypothetical comparison of the effective dose (ED50) in a preclinical model of psychosis for Acetophenazine and its deuterated counterpart.

CompoundHypothetical ED50 in a Rat Model of Conditioned Avoidance Response (mg/kg)
Acetophenazine1.0
This compound0.5 - 0.7

This table is illustrative and based on general principles of deuteration, not on specific experimental data for this compound.

While direct preclinical research on this compound is not widely published, the established principles of deuterium substitution in drug discovery provide a strong rationale for its investigation. By mitigating metabolically labile sites, deuteration has the potential to significantly improve the pharmacokinetic profile of acetophenazine, leading to a longer half-life, increased exposure, and a potentially more favorable dose-response relationship. These anticipated benefits underscore the role of compounds like this compound in preclinical research aimed at developing optimized therapeutics. Further preclinical studies are warranted to empirically validate these expected advantages and to fully characterize the preclinical profile of this deuterated antipsychotic agent.

Future Directions and Emerging Research Avenues for Deuterated Phenothiazine Derivatives

Advanced Isotopic Labeling Technologies and Synthetic Innovations

The synthesis of deuterated compounds is rapidly evolving, moving beyond traditional methods toward more precise, efficient, and scalable technologies. These innovations are critical for producing complex molecules like Acetophenazine-d4 Dimaleate for research and potential therapeutic use.

Chemoenzymatic and Biocatalytic Deuteration Methods

The use of enzymes in chemical synthesis offers unparalleled selectivity under mild reaction conditions. Biocatalytic deuteration is a burgeoning field that leverages enzymes to install deuterium (B1214612) atoms with high chemo-, regio-, and stereoselectivity. nih.govd-nb.info

Recent research has demonstrated strategies that combine a clean reductant like hydrogen gas (H₂) with an inexpensive deuterium source such as heavy water (²H₂O or D₂O) to generate and recycle deuterated cofactors like [4-²H]-NADH. nih.govresearchgate.net This recycled cofactor can then be coupled with a variety of reductase enzymes (which act on C=O, C=N, and C=C bonds) to achieve asymmetric deuteration across a range of organic molecules. researchgate.net This approach is notable for its near-perfect isotopic selectivity and operation under ambient conditions. nih.gov For a phenothiazine (B1677639) derivative, this could mean selectively deuterating specific sites on the molecule without affecting other functional groups. For instance, a PLP-dependent enzyme, SxtA AONS, has been repurposed to install deuterium at the α-carbon of amino acids and their esters under mild, protecting-group-free conditions. nih.gov Such biocatalytic methods could be adapted for the late-stage functionalization of complex phenothiazine scaffolds. chemrxiv.org

Method Deuterium Source Key Enzymes/Catalysts Advantages Potential Application for Phenothiazines
H₂-driven Cofactor Recycling ²H₂O (D₂O)Hydrogenase, NAD⁺-reductase, C=X reductasesHigh chemo-, stereo-, and isotopic selectivity; mild conditions; uses inexpensive deuterium source. researchgate.netresearchgate.netAsymmetric deuteration of side chains or specific positions on the phenothiazine ring system.
Repurposed PLP-dependent Enzymes ²H₂O (D₂O)SxtA AONSSite-selective deuteration at α-carbons; protecting-group-free; robust for various substrates. nih.govTargeted deuteration of specific carbon centers within the aliphatic side chain of Acetophenazine (B1666502).
Iron-Catalyzed H/D Exchange D₂ONanostructured Iron CatalystScalable, uses abundant metal, applicable to various nitrogen-containing heterocycles. nih.govDirect deuteration of the core phenothiazine heterocyclic structure.

Flow Chemistry and Continuous Processing for Labeled Compound Synthesis

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a tank, is revolutionizing the synthesis of isotopically labeled compounds. researchgate.netadesisinc.com This technology offers numerous advantages over traditional batch synthesis, including precise control of reaction parameters like temperature and time, enhanced safety, improved mixing, and greater scalability. x-chemrx.comtn-sanso.co.jp

For deuteration reactions, which can sometimes require high pressure or temperature, flow reactors provide a safer and more efficient environment. ansto.gov.au Continuous-flow deuteration has been successfully applied to various nitrogen-containing heterocycles and pharmaceutical compounds using catalysts like Raney nickel. chemrxiv.org This approach has proven superior to batch reactions for these transformations. chemrxiv.org A flow synthesis method using microwave heating and a platinum catalyst has been developed to produce deuterated aromatic compounds, demonstrating improved efficiency and reduced use of expensive D₂O. tn-sanso.co.jp The integration of flow chemistry can lead to increased production capacity and minimize the decomposition of sensitive molecules during synthesis. ansto.gov.au These methods could be instrumental in the large-scale, cost-effective production of this compound. x-chemrx.comx-chemrx.com

Integration with Systems Biology and "Omics" Technologies in Preclinical Research

The impact of deuteration on a drug's behavior is best understood within the complex environment of a biological system. Integrating deuterated compounds with "omics" technologies like metabolomics and proteomics provides a powerful toolkit for preclinical research.

Deuterium-Labeled Tracers in Metabolomics and Fluxomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules (metabolites), can provide a functional readout of the physiological state of a cell. creative-proteomics.com When combined with stable isotope labeling, it becomes a powerful tool to trace the fate of molecules through metabolic networks. researchgate.net Deuterium-labeled compounds like this compound can serve as tracers to study drug metabolism, absorption, distribution, and excretion (ADME). nih.govacs.org

Isotope-assisted metabolic flux analysis (iMFA) uses the labeling patterns from isotopic tracers to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov While often performed with ¹³C, deuterium can also be used as a non-carbon tracer to investigate specific pathways, such as NADPH metabolism. nih.gov By administering a deuterated drug and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can precisely map its metabolic fate and identify key biotransformation pathways. nih.govresearchgate.net This approach allows for the unambiguous tracking of atoms, helping to discover how deuteration at specific sites on a phenothiazine molecule alters its metabolic stability and pathways. nih.govresearchgate.net

Term Definition Relevance to Deuterated Phenothiazines
Metabolomics The comprehensive analysis of metabolites in a biological sample.Provides a snapshot of the biochemical effects of a deuterated drug on an organism.
Isotopic Tracer A labeled compound (e.g., Acetophenazine-d4) introduced into a system to follow its path.Allows for the precise tracking of the drug and its metabolites, distinguishing them from endogenous molecules. researchgate.net
Metabolic Flux Analysis (MFA) A method to quantify the rates of metabolic reactions. creative-proteomics.comDetermines how deuteration alters the rate at which Acetophenazine is processed by metabolic enzymes.
Isotope-Assisted MFA (iMFA) Uses isotopic labeling data to constrain flux calculations, providing more accurate flux maps. nih.govOffers a highly quantitative understanding of the metabolic advantages conferred by deuteration.

Application in Proteomics for Target Identification, Deconvolution, and Validation

Proteomics focuses on the large-scale study of proteins. Deuterium labeling is a versatile tool in this field, particularly for identifying drug targets and understanding drug-protein interactions. medchemexpress.com

One key technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). In HDX-MS, a protein is incubated in heavy water (D₂O), causing the hydrogen atoms on the protein's backbone amides to exchange with deuterium. corefacilities.org The rate of this exchange depends on the protein's structure and solvent accessibility. acs.orgcorefacilities.org When a drug like Acetophenazine binds to its target protein, it can shield parts of the protein from the solvent, slowing down the H/D exchange in those regions. By comparing the deuterium uptake of the protein with and without the drug, researchers can map the binding site and observe any conformational changes induced by binding. corefacilities.org

Furthermore, D₂O labeling can be used to measure proteome-wide protein turnover rates in cell culture. nih.govbiorxiv.org Upon adding D₂O to the culture medium, deuterium is incorporated into newly synthesized proteins. nih.gov By measuring the rate of deuterium incorporation over time using mass spectrometry, scientists can determine the synthesis and degradation rates for thousands of proteins simultaneously, revealing how a deuterated drug might affect protein homeostasis.

Computational Modeling and Simulation of Deuterium Effects on Molecular Interactions

Computational chemistry provides powerful tools to predict and rationalize the consequences of isotopic substitution at a molecular level. These in silico methods can guide the design of deuterated drugs by forecasting the effects of deuteration on binding affinity and other properties.

The replacement of a hydrogen atom with a deuterium atom results in a shorter and stronger covalent bond (e.g., C-D vs. C-H). scielo.org.mx This seemingly subtle change can have measurable effects on intermolecular forces, particularly hydrogen bonds, a phenomenon known as the Ubbelohde effect. nih.gov Computational studies have shown that deuteration can alter the strength of hydrogen bonding between a ligand and its receptor, which can either increase or decrease binding affinity. nih.govmdpi.com

Quantum-chemical calculations can be performed on cluster models of a receptor's binding site to simulate these interactions. nih.gov By modeling the system with and without deuterium at specific positions, scientists can calculate the change in binding free energy. Such studies have successfully rationalized experimental findings where deuteration led to changes in ligand binding affinity. nih.govmdpi.com For a compound like Acetophenazine, which acts on dopamine (B1211576) receptors, these models could predict which positions on the molecule, when deuterated, would most favorably impact its interaction with the receptor binding pocket. This computational insight supports the rational design of next-generation deuterated phenothiazines with potentially improved pharmacological profiles. irb.hr Additionally, simulations of the kinetic isotope effect (KIE) can help validate assumed reaction mechanisms, such as the hydride transfer steps often involved in metabolism by enzymes like monoamine oxidase. nih.govepfl.chgmu.edu

Quantum Mechanical Calculations for Predicting Kinetic Isotope Effects

The metabolic transformation of many drugs, including phenothiazines, is often a rate-limiting step governed by the cleavage of carbon-hydrogen (C-H) bonds, a process frequently catalyzed by cytochrome P450 (CYP) enzymes. rsc.orgresearchgate.net The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond, which requires more energy to break. This difference in bond energy leads to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgnumberanalytics.com

Predicting the magnitude of the KIE is crucial for designing deuterated drugs with optimized pharmacokinetic profiles. Quantum mechanical (QM) calculations, and particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have become indispensable tools for this purpose. rsc.orgnih.govnih.gov These computational approaches can model the electronic structure of the drug molecule and the enzyme's active site with high accuracy. rsc.org

By simulating the reaction pathway for C-H (or C-D) bond cleavage, researchers can calculate the activation energies for both the deuterated and non-deuterated compounds. researchgate.net The difference in these activation energies allows for the theoretical prediction of the KIE. rsc.org Such calculations provide invaluable insights that go beyond experimental approaches, helping to identify the specific metabolic sites where deuteration will have the most significant impact. rsc.orgacs.org For instance, QM/MM studies can elucidate the complex interplay of steric and electronic effects within the enzyme's binding pocket that influence reaction rates and regioselectivity. rsc.orgresearchgate.net This predictive power accelerates the design of next-generation deuterated phenothiazines with enhanced metabolic stability.

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding

The therapeutic effects of phenothiazines like acetophenazine are mediated by their interaction with specific biological targets, primarily dopamine receptors in the central nervous system. ontosight.ainih.govpnas.org The binding affinity and selectivity of a drug are intimately linked to its three-dimensional conformation and the dynamic changes it undergoes upon approaching and interacting with the receptor's binding site. Molecular dynamics (MD) simulations have emerged as a powerful computational technique to study these dynamic processes at an atomic level. mdpi.comnih.gov

MD simulations can model the behavior of a drug molecule and its target protein over time, providing a detailed picture of the binding process. windows.netfrontiersin.org For deuterated phenothiazines, MD simulations can be employed to investigate whether isotopic substitution induces any significant changes in the molecule's conformational preferences or its flexibility. nih.govscirp.org These simulations can reveal subtle alterations in the way the deuterated drug fits into the binding pocket of, for example, the D2 or D4 dopamine receptor. ontosight.airesearchgate.net

Furthermore, MD simulations can be used to calculate the binding free energy, a measure of the strength of the interaction between the drug and its target. windows.netfrontiersin.org By comparing the binding free energies of acetophenazine and Acetophenazine-d4, researchers can assess whether deuteration affects the drug's potency at its target receptor. These simulations can also shed light on the role of specific amino acid residues within the receptor that are critical for binding, guiding the design of phenothiazine derivatives with improved receptor selectivity and affinity. mdpi.comwindows.net

Development of Novel Research Probes and Tools

Beyond its potential as a therapeutic agent with an improved pharmacokinetic profile, this compound and other deuterated phenothiazines serve as valuable scaffolds for the development of sophisticated research probes. These tools are designed to explore the complex biology of phenothiazine action in greater detail.

Use in Affinity-Based Proteomics for Characterizing Drug-Target Interactions

Identifying the full spectrum of proteins that a drug interacts with inside a cell—its target and off-target profile—is a critical step in drug discovery and development. Affinity-based proteomics is a powerful set of techniques used for this purpose. nih.govfrontiersin.org In this approach, a small molecule of interest is used as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.gov

Deuterated compounds like this compound can be chemically modified to create affinity probes. This typically involves attaching a reactive group for covalent cross-linking to target proteins and a reporter tag (like biotin) for enrichment and subsequent identification by mass spectrometry. frontiersin.org The use of stable isotope labeling, such as in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), in conjunction with these probes allows for the quantitative analysis of protein-drug interactions. isotope.comsigmaaldrich.comnih.govthermofisher.com By comparing the proteins captured by the deuterated probe in different experimental conditions, researchers can obtain a detailed map of the drug's interactome. nih.gov This approach can help to uncover novel targets for phenothiazines and provide a deeper understanding of their mechanisms of action and potential side effects. eu-openscreen.eu

Design of Fluorescently or Spin-Labeled Deuterated Analogs for Advanced Mechanistic Studies

To visualize and quantify drug-target engagement within living cells or to study the structural dynamics of the drug-receptor complex, researchers are increasingly turning to specially designed molecular probes. Deuterated phenothiazines can be derivatized with fluorescent tags or stable radical groups (spin labels) to create such advanced tools.

Fluorescently labeled analogs of deuterated phenothiazines can be synthesized to study their localization and interaction with cellular components using advanced microscopy techniques. nih.govnih.govacs.org The introduction of deuterium can enhance the photophysical properties of the fluorescent tag, leading to increased brightness and photostability, which is advantageous for long-term imaging experiments. researchgate.net These probes can provide real-time information on how the drug distributes within cells and how it engages with its target receptors.

Spin-labeled deuterated analogs are designed for investigation by techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.govmdpi.com Attaching a nitroxide spin label to the deuterated phenothiazine molecule allows for the measurement of distances and the characterization of conformational changes upon binding to a target protein. nih.gov The deuteration of the probe itself can lead to sharper NMR signals, providing higher resolution structural data. researchgate.netnih.gov These advanced mechanistic studies, enabled by the unique properties of deuterated and labeled phenothiazine derivatives, are paving the way for a more rational design of future neuropsychiatric drugs.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing isotopically labeled Acetophenazine-d4 Dimaleate?

  • Methodological Answer : The synthesis of deuterated phenothiazine derivatives typically involves refluxing precursor compounds (e.g., 4-amino-triazole analogs) with deuterated reagents in ethanol under acidic conditions. For example, outlines a protocol where substituted benzaldehyde reacts with a triazole derivative in ethanol with glacial acetic acid, followed by reflux and solvent evaporation. Adaptations for deuteration may require deuterated solvents (e.g., D2O) or deuterium-labeled intermediates (e.g., diphenyl-d5-methylamine, as in ). Post-synthesis, purity is confirmed via NMR (deuterium integration) and LC-MS (isotopic enrichment >98% as per deuterated standards in ).

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., exact mass matching 445.1345904, as in ).
  • NMR spectroscopy : ¹H-NMR to assess proton environments (suppressed signals for deuterated positions) and ¹³C-NMR for carbon backbone verification.
  • Isotopic purity analysis : Use techniques like isotope-ratio mass spectrometry (IRMS) to ensure >98% deuterium incorporation (referenced in deuterated standards from ).

Advanced Research Questions

Q. What experimental designs are optimal for studying the dopamine D2 receptor binding kinetics of this compound?

  • Methodological Answer :

  • Radioligand displacement assays : Use [³H]-spiperone or [³H]-raclopride in striatal membrane preparations to measure competitive binding (IC50 values). Include non-deuterated Acetophenazine as a control to assess deuterium effects on binding affinity.
  • Kinetic studies : Employ stopped-flow fluorometry or surface plasmon resonance (SPR) to compare on/off rates between deuterated and non-deuterated forms. highlights similar dopamine D2 antagonists (e.g., JNJ-37822681) with rapid dissociation rates, suggesting a template for experimental design.
  • In vivo correlation : Pair receptor binding data with behavioral assays (e.g., open-field tests for antipsychotic activity) to resolve discrepancies between in vitro affinity and functional efficacy (as seen in for Prochlorperazine’s dual mechanisms).

Q. How can researchers address contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomes or hepatocyte assays to predict metabolic clearance. Compare with in vivo PK studies in rodents, focusing on deuterium’s impact on metabolic stability (e.g., deuterium’s potential to reduce CYP450-mediated oxidation).
  • Tracer studies : Incorporate stable isotope labeling (e.g., ¹³C or ¹⁵N) in parallel with deuterium to differentiate metabolic pathways.
  • Data normalization : Apply deuterated internal standards (e.g., d4-phthalates in ) during LC-MS analysis to correct for matrix effects and ionization variability.

Q. What strategies are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from plasma or brain homogenates.
  • LC-MS/MS parameters :
  • Column : C18 with 2.1 µm particle size.
  • Mobile phase : 0.1% formic acid in water/acetonitrile gradient.
  • Detection : MRM transitions optimized for m/z 445.1346 (parent ion) and fragment ions (e.g., m/z 189.28 from ).
  • Internal standards : Deuterated analogs (e.g., diphenyl-d6-methylamine from ) ensure quantification accuracy. Validate against FDA bioanalytical guidelines (precision <15% RSD).

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results between receptor binding assays and behavioral outcomes for this compound?

  • Methodological Answer :

  • Multivariate regression : Corrogate binding affinity (Ki values) with behavioral metrics (e.g., locomotor activity in rodent models) to identify confounding variables (e.g., blood-brain barrier penetration).
  • Mechanistic modeling : Use computational tools (e.g., molecular dynamics simulations) to predict deuterium’s impact on blood-brain barrier permeability.
  • Literature benchmarking : Compare findings with structurally related compounds (e.g., Prochlorperazine dimaleate in , which shows central antinociception via muscarinic systems).

Q. What statistical approaches are suitable for evaluating the metabolic stability of this compound across species?

  • Methodological Answer :

  • ANOVA with post-hoc tests : Compare half-life (t½) and clearance (CL) values across human, rat, and mouse microsomes.
  • Species scaling models : Apply allometric scaling (e.g., liver weight vs. body weight) to predict human PK parameters.
  • Uncertainty quantification : Use Monte Carlo simulations to assess variability in deuterium’s metabolic isotope effects (MIEs). Reference deuterated standards in for calibration.

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Open science practices : Share synthetic protocols (e.g., ), raw spectral data, and statistical code via repositories like Zenodo.
  • Inter-laboratory validation : Collaborate with independent labs to replicate key findings (e.g., receptor binding assays).
  • Documentation : Adhere to EE guidelines ( ) for transparent reporting of variables, instrumentation, and data processing steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.